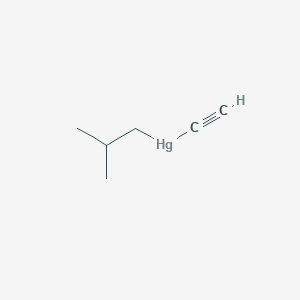
Ethynyl(2-methylpropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of an ethynyl group attached to a 2-methylpropyl group, bonded to a mercury atom. Organomercury compounds are known for their diverse applications and significant biological activity, but they also pose environmental and health risks due to their toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl(2-methylpropyl)mercury typically involves the reaction of ethynyl-substituted molecules with mercury salts. One common method is the reaction of ethynyl-substituted organic molecules with mercury(II) acetate in an organic solvent like acetonitrile . The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the organomercury compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethynyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives .
Scientific Research Applications
Ethynyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethynyl(2-methylpropyl)mercury involves its interaction with cellular components, leading to various biological effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures . The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative but also poses health risks.
Phenylmercury: Utilized in industrial applications but highly toxic.
Uniqueness: Its structure allows for unique interactions with biological molecules, distinguishing it from other organomercury compounds .
Properties
CAS No. |
78226-10-5 |
|---|---|
Molecular Formula |
C6H10Hg |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
ethynyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |
InChI Key |
PAXKNBSSGFOUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Hg]C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















